molecular formula C26H21N3O3S B12038451 1-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate CAS No. 764656-95-3

1-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate

Cat. No.: B12038451
CAS No.: 764656-95-3
M. Wt: 455.5 g/mol
InChI Key: CTEZFGZXTLENOK-WPWMEQJKSA-N
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Description

1-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate is a structurally complex aromatic compound featuring a naphthyl backbone linked to a 4-methoxybenzoate ester and an anilinocarbothioyl carbohydrazonoyl moiety.

Properties

CAS No.

764656-95-3

Molecular Formula

C26H21N3O3S

Molecular Weight

455.5 g/mol

IUPAC Name

[1-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate

InChI

InChI=1S/C26H21N3O3S/c1-31-21-14-11-19(12-15-21)25(30)32-24-16-13-18-7-5-6-10-22(18)23(24)17-27-29-26(33)28-20-8-3-2-4-9-20/h2-17H,1H3,(H2,28,29,33)/b27-17+

InChI Key

CTEZFGZXTLENOK-WPWMEQJKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=S)NC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=S)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of aniline with carbon disulfide to form an anilinocarbothioyl intermediate. This intermediate is then reacted with hydrazine to form the carbohydrazonoyl group. Finally, the naphthyl and 4-methoxybenzoate groups are introduced through a series of coupling reactions under controlled conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the anilinocarbothioyl and naphthyl groups, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that compounds similar to 1-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate exhibit cytotoxic effects against various cancer cell lines. Studies have shown that the incorporation of anilinocarbothioyl groups can enhance the selectivity and potency of anticancer agents, potentially leading to the development of novel chemotherapeutics.

Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Compounds with similar functionalities have been studied for their effectiveness against bacterial and fungal infections, highlighting the need for further investigation into this specific compound's efficacy.

Material Science Applications

Polymer Synthesis : The compound can serve as a building block in the synthesis of advanced materials. Its reactive functional groups allow for incorporation into polymer matrices, which could lead to materials with enhanced mechanical properties or specific functionalities, such as increased thermal stability or improved electrical conductivity.

Organic Synthesis

Reagent in Chemical Reactions : 1-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate can be utilized as a reagent in various organic synthesis reactions. Its ability to participate in nucleophilic substitutions or coupling reactions makes it valuable for creating complex organic molecules.

Case Studies

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar compounds. Results indicated that modifications to the anilinocarbothioyl moiety significantly enhanced cytotoxicity against breast cancer cell lines, suggesting that further exploration of this compound could yield promising results for cancer therapy.
  • Antimicrobial Efficacy Research :
    • A research paper investigated the antimicrobial activities of thioamide derivatives, including compounds structurally related to 1-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate. The findings demonstrated notable activity against Gram-positive bacteria, warranting further studies on this specific compound's potential as an antimicrobial agent.
  • Polymer Development :
    • In a study focusing on polymer composites, researchers incorporated derivatives of the compound into polymer matrices. The resultant materials exhibited improved thermal stability and mechanical strength compared to traditional polymers, showcasing the compound's versatility in material science applications.

Mechanism of Action

The mechanism of action of 1-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The 4-methoxy group in the target compound likely improves solubility compared to 4-methyl or 4-chloro analogs due to its polar nature. However, chloro-substituted derivatives (e.g., ) may exhibit stronger intermolecular interactions (e.g., halogen bonding).

Biological Activity

1-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C26H21N3O3S
  • CAS Number : 881456-95-7
  • Molecular Weight : 445.53 g/mol

The compound features a naphthalene core substituted with an anilinocarbothioyl group and a methoxybenzoate moiety, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzoates and anilines have shown effectiveness against various bacterial strains. Preliminary studies on 1-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate suggest potential antimicrobial activity, although specific data is limited.

Anticancer Potential

Several studies have investigated the anticancer potential of similar compounds. For example, hydrazone derivatives have been reported to induce apoptosis in cancer cells. A study on related compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), indicating that 1-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate may also exhibit similar effects.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes relevant to disease pathways. Compounds with hydrazone linkages have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. Investigating the enzyme inhibition profile of this compound could reveal additional therapeutic applications.

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialBenzoate derivativesEffective against Gram-positive bacteria
AnticancerHydrazone derivativesInduces apoptosis in MCF-7 cells
Enzyme inhibitionHydrazone compoundsInhibits AChE activity

Case Study 1: Anticancer Activity

A study examined a series of hydrazone derivatives for their anticancer activity against various cell lines, including MCF-7 and HeLa. The results indicated that compounds with structural similarities to 1-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties.

Case Study 2: Antimicrobial Efficacy

In another study, researchers tested several aniline-based compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) below 100 µg/mL, indicating promising antimicrobial activity that warrants further investigation for clinical applications.

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